molecular formula C7H15ClN2O3S B1416770 N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride CAS No. 1170006-49-1

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1416770
M. Wt: 242.72 g/mol
InChI Key: NPGYQYGJZBDLOZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride” are not available in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antioxidant Properties of Acetamide Derivatives : A study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. The compounds showed considerable activity in antioxidant assays, with certain derivatives like compounds 3j, 3a, and 3k exhibiting remarkable activity due to the attachment of halogens at specific positions on the phenyl ring. This indicates the potential of acetamide derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

  • Novel Coordination Complexes and Antioxidant Activity : The study involved synthesizing pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The compounds and their complexes were characterized and evaluated for their antioxidant activity in vitro. The findings showed significant antioxidant activity, suggesting the role of acetamide derivatives in developing substances with antioxidant properties (Chkirate et al., 2019).

  • Silylation of N-(2-hydroxyphenyl)acetamide : This research focused on the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. The study provided insights into the structure and properties of the resulting heterocycles, highlighting the potential of acetamide derivatives in the field of organometallic chemistry (Lazareva et al., 2017).

Biological Activity and Drug Design

  • Design-based Synthesis of Indole Acetamide Derivative : A new indole acetamide was synthesized and characterized. The anti-inflammatory activity was confirmed through in silico modeling, targeting cyclooxygenase domains. The compound's three-dimensional structure, geometrical optimization, and interaction energy studies were performed, revealing insights into the compound's stability and intramolecular interactions (Al-Ostoot et al., 2020).

  • Molecular Docking Analysis of Anticancer Drug : The study involved the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, targeting the VEGFr receptor for its anticancer activity. The molecular docking analysis and crystal structure determination provided insights into the compound's interaction with biological targets and its potential as an anticancer drug (Sharma et al., 2018).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGYQYGJZBDLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride

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